3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride
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Overview
Description
3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C9H7F3O2S. It is known for its unique chemical structure, which includes a difluorocyclopropyl group attached to a benzenesulfonyl fluoride moiety. This compound has gained attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride typically involves the reaction of 3-bromobenzenesulfonyl fluoride with difluorocarbene, generated in situ from a difluoromethylating agent. The reaction is carried out under anhydrous conditions and requires a strong base such as potassium tert-butoxide to facilitate the formation of the difluorocyclopropyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Cycloaddition: The difluorocyclopropyl group can undergo cycloaddition reactions with suitable dienes or alkenes
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cycloaddition: Reactions are often performed under thermal or photochemical conditions, with catalysts such as transition metal complexes
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation and reduction: Products vary depending on the specific reaction but may include oxidized or reduced derivatives of the original compound.
Cycloaddition: Products include cycloaddition adducts with various structural motifs
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery efforts.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This mechanism is particularly relevant in the context of protease inhibition, where the compound can block the catalytic activity of target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluorocyclopropyl)benzenesulfonamide
- 3-(2,2-Difluorocyclopropyl)benzenesulfonic acid
- 3-(2,2-Difluorocyclopropyl)benzenesulfonate esters
Uniqueness
3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride is unique due to its combination of a difluorocyclopropyl group and a sulfonyl fluoride moiety. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. The presence of the difluorocyclopropyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11)5-8(9)6-2-1-3-7(4-6)15(12,13)14/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLKWCUKOHQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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